![molecular formula C9H14BrNO3 B193045 Captopril bromo analog CAS No. 80629-35-2](/img/structure/B193045.png)
Captopril bromo analog
Overview
Description
Captopril bromo analog is a derivative of captopril . Captopril is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . The molecular formula of captopril bromo analog is C9H14BrNO3 .
Synthesis Analysis
The synthesis of captopril and its derivatives has been a subject of research. For instance, captopril derivatives were synthesized, including captopril-glycine methyl ester, captopril-L-alanine methyl ester, captopril-L-aspartic acid dimethyl ester, captopril-L-lysine methyl ester, captopril-O-acylisourea, acetyl captopril, and benzoyl captopril . In another research project, two chemical conjugates of captopril with taurine and glutamic acid were developed using in silico analysis for an improvement in bioavailability with a reduction in inflammation .Molecular Structure Analysis
The molecular structure of captopril bromo analog is characterized by a molecular formula of C9H14BrNO3 and a molecular weight of 264.116 .Chemical Reactions Analysis
The chemical reactions involving captopril and its derivatives have been studied. For instance, captopril derivatives were synthesized, including captopril-glycine methyl ester, captopril-L-alanine methyl ester, captopril-L-aspartic acid dimethyl ester, captopril-L-lysine methyl ester, captopril-O-acylisourea, acetyl captopril, and benzoyl captopril .Physical And Chemical Properties Analysis
The physical and chemical properties of captopril bromo analog include a molecular formula of C9H14BrNO3, a molecular weight of 264.116, and a monoisotopic mass of 263.015686 Da .Scientific Research Applications
Pharmacopoeia Standards Compliance
Captopril EP Impurity B is primarily used as a reference standard in laboratory tests prescribed by the European Pharmacopoeia. .
Analytical Method Development
Researchers utilize Captopril EP Impurity B in developing analytical methods for detecting and quantifying impurities in drug substances and products .
Method Validation (AMV)
This compound plays a crucial role in validating analytical methods, ensuring that they are suitable for their intended purpose, particularly in the context of regulatory submissions like ANDA .
Regulatory Submissions
Captopril EP Impurity B is used in preparing documentation for regulatory submissions, such as Drug Master Files (DMFs) and ANDA filings, which require detailed impurity profiles .
Genotoxicity Studies
The compound is also employed in genotoxicity studies to assess the potential genotoxic effects of pharmaceutical substances .
Research & Development
It serves as a critical component in R&D laboratories for testing and analytical research purposes, contributing to the advancement of pharmaceutical sciences .
Mechanism of Action
Target of Action
Captopril EP Impurity B, also known as (S)-1-((S)-3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, Captopril bromo analog, or Captopril Impurity B, is an impurity of Captopril . The primary target of Captopril is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting the production of angiotensin II, Captopril and its impurities reduce vasoconstriction and decrease fluid volume, thereby lowering blood pressure .
Pharmacokinetics
It is 50% metabolized and excreted in urine (>95%) within 24 hours, with 40% to 50% as unchanged drug . These properties may impact the bioavailability of Captopril EP Impurity B.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYSAVFKJLHJHP-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230443 | |
Record name | Captopril bromo analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(2S)-3-Bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic Acid | |
CAS RN |
80629-35-2 | |
Record name | Captopril bromo analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080629352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Captopril bromo analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPTOPRIL BROMO ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HCR5N6952 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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